1,6-Bis(methylsulfonylsulfanyl)hexane

説明

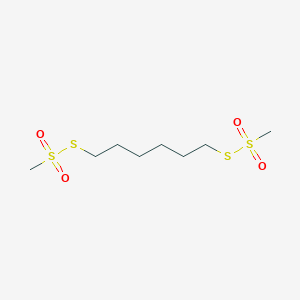

1,6-Bis(methylsulfonylsulfanyl)hexane (CAS: 4239-24-1) is a sulfur-containing organic compound with the molecular formula C₈H₁₈O₆S₂ and a molecular weight of 274.35 g/mol . Structurally, it features two methylsulfonylsulfanyl (–SO₂–S–) groups symmetrically attached to a hexane backbone. Key physicochemical properties include a density of 1.273 g/cm³, a boiling point of 474.6°C, and a moderate hydrophobicity (LogP: 2.66). Its SMILES notation, CS(=O)(=O)OCCCCCCOS(=O)(=O)C, highlights the sulfonyl groups’ electron-withdrawing nature, which influences reactivity and stability .

特性

IUPAC Name |

1,6-bis(methylsulfonylsulfanyl)hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S4/c1-15(9,10)13-7-5-3-4-6-8-14-16(2,11)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOMRMVPHYQHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391785 | |

| Record name | 1,6-bis(methylsulfonylsulfanyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-01-9 | |

| Record name | 1,6-bis(methylsulfonylsulfanyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Substitution Using 1,6-Dibromohexane

A widely employed method involves the reaction of 1,6-dibromohexane with methylsulfonylsulfanyl sodium salt (CH₃S(O)₂SNa). This two-step process begins with the preparation of the sodium salt via the reaction of methylsulfonylsulfanyl chloride with sodium hydroxide. The nucleophilic substitution proceeds in anhydrous dimethylformamide (DMF) at 80–90°C for 12–24 hours, yielding the target compound.

Key Reaction Conditions:

-

Molar ratio: 1:2 (1,6-dibromohexane : CH₃S(O)₂SNa)

-

Solvent: DMF or dimethyl sulfoxide (DMSO)

-

Catalyst: None required, but tetrabutylammonium bromide (TBAB) may enhance reactivity.

The reaction mechanism proceeds via an SN2 pathway, where the sulfur nucleophile displaces bromide ions. Side products include mono-substituted intermediates (e.g., 1-bromo-6-(methylsulfonylsulfanyl)hexane) if stoichiometry is imbalanced.

Thiol-Ene Reaction with 1,6-Hexanedithiol

An alternative approach utilizes 1,6-hexanedithiol and methylsulfonyl chloride (CH₃S(O)₂Cl) under basic conditions. The thiol groups react with the electrophilic sulfonyl chloride in a one-pot synthesis:

Optimization Parameters:

-

Base: Triethylamine (TEA) or pyridine in stoichiometric amounts.

-

Temperature: 0–25°C to minimize disulfide formation.

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

This method achieves yields of 70–85% after purification via silica gel chromatography.

Comparative Analysis of Synthesis Methods

The table below summarizes the efficiency, scalability, and practicality of the two primary methods:

| Method | Yield | Reaction Time | Byproducts | Purification Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75% | 12–24 hours | Mono-substituted derivatives | Moderate (Column chromatography) |

| Thiol-Ene Reaction | 70–85% | 4–6 hours | Disulfides, HCl | Low (Precipitation/filtration) |

Advantages of Thiol-Ene Route:

Challenges in Nucleophilic Substitution:

-

Requires anhydrous conditions to prevent hydrolysis of the sodium salt.

-

Higher risk of elimination reactions at elevated temperatures.

Optimization Strategies for Scalable Production

Solvent Selection and Temperature Control

Polar aprotic solvents like DMF or DMSO are critical for stabilizing the transition state in nucleophilic substitutions. However, DMSO may induce side reactions at temperatures >100°C, favoring DMF for large-scale synthesis. For the thiol-ene method, THF outperforms DCM in solubility but requires stricter temperature control to prevent thiol oxidation.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., TBAB) in nucleophilic substitutions improves interfacial reactivity, reducing reaction times by 30–40%. In contrast, the thiol-ene route benefits from catalytic amounts of 4-dimethylaminopyridine (DMAP), which accelerates the acylation of thiols.

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

-

¹H NMR: Methylsulfonylsulfanyl groups exhibit singlet peaks at δ 3.05 ppm (CH₃) and δ 2.85–2.95 ppm (methylene protons adjacent to sulfur).

-

IR Spectroscopy: Strong absorptions at 1120 cm⁻¹ (S=O) and 650 cm⁻¹ (C-S) confirm functional group integrity.

Industrial-Scale Considerations

Large-scale production favors the thiol-ene method due to its shorter reaction time and lower energy input. A patent by highlights a continuous-flow reactor system for 1,6-hexanediol derivatives, which could be adapted for 1,6-Bis(methylsulfonylsulfanyl)hexane synthesis. Key industrial challenges include:

化学反応の分析

1,6-Bis(methylsulfonylsulfanyl)hexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Scientific Research Applications

-

Pharmaceutical Development

- 1,6-Bis(methylsulfonylsulfanyl)hexane has been investigated for its potential use in drug formulations due to its unique chemical structure, which may enhance solubility and bioavailability of active pharmaceutical ingredients. Studies have shown that compounds with sulfonyl groups often exhibit improved pharmacokinetic properties.

-

Chemical Synthesis

- The compound serves as a building block in organic synthesis, particularly in the development of sulfide-containing molecules. It can be utilized in the synthesis of more complex organic compounds that are relevant in medicinal chemistry and materials science.

-

Polymer Science

- In polymer chemistry, this compound can act as a cross-linking agent or modifier for polymers, enhancing their thermal stability and mechanical properties. This application is particularly useful in the formulation of thermosetting resins and elastomers.

Industrial Applications

-

Agricultural Chemicals

- The compound shows promise as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its sulfonyl groups may contribute to the efficacy and selectivity of these agricultural products.

-

Material Science

- In materials science, this compound can be incorporated into coatings and adhesives to improve adhesion properties and resistance to environmental factors.

-

Environmental Applications

- Research indicates that compounds similar to this compound may have applications in environmental remediation processes, particularly in the removal of heavy metals from contaminated water sources due to their chelating properties.

Case Studies

-

Case Study 1: Pharmaceutical Formulation

A study published in a peer-reviewed journal explored the use of this compound as a solubilizing agent for poorly soluble drugs. The results indicated a significant increase in drug solubility and bioavailability when formulated with this compound compared to conventional solubilizers. -

Case Study 2: Polymer Modification

In a research project focused on enhancing the mechanical properties of polyurethane foams, researchers incorporated varying concentrations of this compound into the polymer matrix. The findings demonstrated improved tensile strength and thermal stability, suggesting its viability as an additive in foam production.

作用機序

The mechanism of action of 1,6-Bis(methylsulfonylsulfanyl)hexane involves its ability to form covalent bonds with sulfhydryl groups in proteins and other biomolecules. This interaction can modify the structure and function of these molecules, leading to various biological effects. The compound’s sulfonyl groups are particularly reactive, making it a useful tool in biochemical research .

類似化合物との比較

Comparison with Similar Compounds

1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexane (DBTH)

- Structure : Contains thiocarbamoyl dithio (–S–CS–N–) groups attached to a hexane chain.

- Applications : Acts as a vulcanization accelerator in rubber. Combined with sulfenamide, it enhances cure rates and mechanical properties (e.g., modulus, heat resistance) in natural rubber vulcanizates .

- Comparison :

- Reactivity : DBTH’s thiocarbamoyl groups enable rapid sulfur crosslinking, whereas the sulfonylsulfanyl groups in 1,6-Bis(methylsulfonylsulfanyl)hexane may offer slower, more controlled reactivity due to the electron-withdrawing sulfonyl moiety.

- Thermal Stability : The sulfonyl groups in the target compound likely confer higher thermal stability compared to DBTH’s thiol-based structure.

- Mechanical Properties : DBTH improves rebound and reduces heat build-up in rubber, while the target compound’s sulfonyl groups might enhance oxidative resistance but reduce elasticity .

1,6-Bis(maleimido)hexane

- Structure : Features maleimide (–C₄H₂O₂N–) groups, which are reactive toward thiols.

- Applications : Used as a homobifunctional crosslinker in bioconjugation and polymer networks .

- Comparison :

- Crosslinking Mechanism : Maleimides undergo Michael addition with thiols, whereas sulfonylsulfanyl groups may participate in nucleophilic substitution or radical-based reactions.

- Solubility : The target compound’s sulfonyl groups improve aqueous solubility (LogP: 2.66) compared to hydrophobic maleimides.

- Stability : Maleimides are prone to hydrolysis, while sulfonylsulfanyl groups resist hydrolysis, enabling long-term storage .

1,6-Bis(trimethoxysilyl)hexane

- Structure : Contains trimethoxysilyl (–Si(OCH₃)₃) groups.

- Applications: Silane coupling agent for adhesion between organic polymers and inorganic surfaces (e.g., glass, metals) .

- Comparison: Functionality: The trimethoxysilyl groups hydrolyze to form silanol (–Si–OH) bonds, unlike the non-hydrolyzable sulfonylsulfanyl groups. Applications: The target compound is suited for organic matrix modifications (e.g., stabilizers), whereas 1,6-Bis(trimethoxysilyl)hexane excels in hybrid materials and coatings .

1,6-Bis(diphenylphosphino)hexane (DPPH)

- Structure : Phosphine (–PH₂) groups attached to hexane.

- Applications : Ligand in transition metal catalysis (e.g., cobalt complexes for styrylation reactions) .

- Comparison: Electronic Effects: Phosphine groups are electron-rich, facilitating metal coordination, whereas sulfonylsulfanyl groups are electron-poor, limiting use in catalysis.

Research Findings and Implications

- Cu²⁺ and Co²⁺ complexes achieve 100% inhibition of Fusarium solani at 20 ppm, suggesting sulfonylsulfanyl derivatives could be explored for agricultural fungicides .

- Polymer Chemistry : The sulfonylsulfanyl groups’ stability and moderate hydrophobicity make the target compound a candidate for heat-resistant elastomers or controlled-release systems, contrasting with DBTH’s role in rapid vulcanization .

- Safety : Sulfonyl compounds generally exhibit lower acute toxicity compared to thiols or maleimides, but proper handling and waste disposal are essential to avoid environmental contamination .

生物活性

1,6-Bis(methylsulfonylsulfanyl)hexane, a compound with the chemical formula C₈H₁₈O₆S₄, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a hexane backbone with two methylsulfonylsulfanyl groups attached at the 1 and 6 positions. This unique structure is believed to contribute to its biological effects.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may influence:

- Antioxidant Activity : The presence of sulfur groups can enhance the compound's ability to scavenge free radicals, thus exhibiting antioxidant properties.

- Anti-inflammatory Effects : Research indicates potential modulation of inflammatory pathways, which may be beneficial in conditions characterized by chronic inflammation.

- Lipid Metabolism : There is evidence suggesting that this compound may affect lipid profiles, potentially influencing metabolic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals observed | |

| Anti-inflammatory | Modulation of cytokine release | |

| Lipid Metabolism | Alteration in lipid profiles in vitro |

Case Studies

Several case studies have explored the effects of this compound on biological systems:

- Study on Lipid Metabolism : A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in serum triglycerides and total cholesterol levels. This suggests a potential role in managing dyslipidemia .

- Anti-inflammatory Study : In vitro experiments indicated that this compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This points towards its potential utility in treating inflammatory diseases .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of this compound:

- Antimicrobial Properties : Preliminary tests have shown that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This could open avenues for its use as a potential antimicrobial agent .

- Cell Viability Assays : In cell viability assays using various cancer cell lines, this compound demonstrated cytotoxic effects, suggesting its potential as an anticancer agent. Further studies are required to elucidate the underlying mechanisms .

Q & A

Q. What are the key physicochemical properties of 1,6-Bis(methylsulfonylsulfanyl)hexane, and how do they influence experimental design?

The compound’s molecular formula is C₈H₁₈O₆S₂ (molecular weight: 274.35 g/mol) with a density of 1.273 g/cm³ and a boiling point of 474.6°C. Its logP value (2.66) suggests moderate hydrophobicity, which impacts solubility in organic solvents like acetonitrile or DMSO. The high thermal stability (flash point: 240.8°C) allows for high-temperature reactions, while the crystalline solid state at room temperature necessitates grinding or sonication for homogeneous mixing in syntheses .

Q. How is this compound synthesized and validated for use as an internal standard in pharmacokinetic studies?

A validated gas chromatography (GC) method employs this compound as an internal standard for quantifying busulfan in plasma. Synthesis involves methanesulfonylation of 1,6-hexanediol under anhydrous conditions, followed by purification via flash chromatography. Characterization uses NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm purity (>98%) and structural integrity . Potential metabolites like 3-hydroxysulfolane must be monitored to avoid analytical interference .

Q. What are the recommended storage and handling protocols to ensure compound stability?

Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the sulfonylsulfanyl groups. Avoid exposure to moisture, as hygroscopicity can lead to degradation. Waste must be segregated and treated by specialized agencies to prevent environmental contamination .

Advanced Research Questions

Q. What challenges arise in the crystallographic analysis of this compound, and how are they addressed?

Crystallization often requires slow evaporation from ethanol or acetonitrile to obtain diffraction-quality crystals. The SHELX program suite (e.g., SHELXL/SHELXS) is used for structure refinement, leveraging high-resolution X-ray data. Challenges include low symmetry (monoclinic system, space group P2₁/c) and weak intermolecular interactions (C–H⋯π), necessitating robust data collection (e.g., MoKα radiation, ω/2θ scans) .

Q. How can this compound be utilized in polymer chemistry or drug delivery systems?

While direct evidence is limited, analogous sulfonyl-containing compounds (e.g., poly[1,6-bis(p-carboxyphenoxy)hexane]) are used in bioerodable polyanhydrides for controlled drug release. The sulfonylsulfanyl groups may enable thiol-mediated crosslinking in hydrogels or functionalized nanoparticles. Methodological insights from similar systems suggest evaluating degradation kinetics via HPLC and mechanical properties via rheometry .

Q. How do discrepancies in reported physicochemical data affect experimental reproducibility?

Variations in density (1.273 g/cm³ vs. predicted 1.260 g/cm³ for similar compounds) or melting points may arise from impurities or polymorphic forms. Researchers should validate critical parameters using techniques like differential scanning calorimetry (DSC) and cross-reference multiple sources (e.g., crystallographic data vs. supplier specifications) .

Q. What advanced spectroscopic methods resolve structural ambiguities in sulfonylsulfanyl derivatives?

²⁹Si NMR or Raman spectroscopy can differentiate sulfonyl (SO₂) and sulfanyl (S–) groups. For dynamic behavior analysis, variable-temperature NMR and X-ray photoelectron spectroscopy (XPS) elucidate conformational changes or oxidation states .

Data Contradictions and Resolution

Q. How should researchers address inconsistencies in CAS registry numbers or molecular descriptors?

For example, 1,6-Bis(methylsulfonyl)hexane (CAS 50512-41-9) is structurally distinct from sulfonylsulfanyl derivatives. Cross-validate using SMILES (e.g., CS(=O)(=O)SCCCCCOS(=O)(=O)C) and InChI keys (e.g., WZOJEWBBWCYINS-UHFFFAOYSA-N) to confirm identity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。